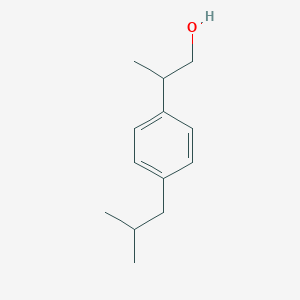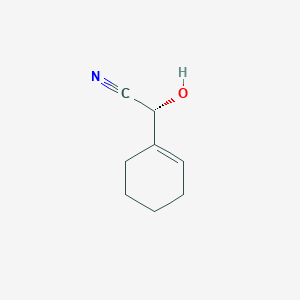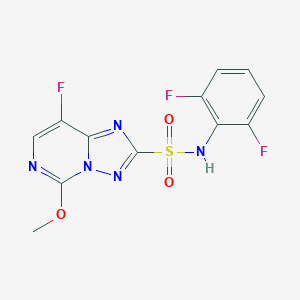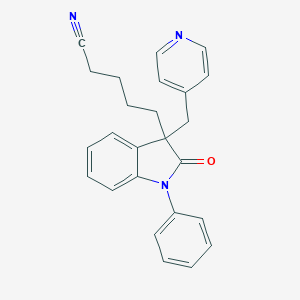
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile, commonly known as DPPN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPPN is a heterocyclic compound that has a unique structure, which makes it an attractive target for drug design and development.
Mécanisme D'action
The mechanism of action of DPPN is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein kinase C, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. DPPN has also been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the mitochondrial membrane potential and activate caspases.
Effets Biochimiques Et Physiologiques
DPPN has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer. DPPN has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, DPPN has been shown to possess antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPPN is its unique structure, which makes it an attractive target for drug design and development. Additionally, DPPN has been shown to possess several biological activities, which make it a potential candidate for the development of novel therapeutics. However, one of the major limitations of DPPN is its low solubility in water, which may limit its use in aqueous environments.
Orientations Futures
There are several future directions for the study of DPPN. One of the major areas of research is the development of DPPN-based anticancer drugs. Additionally, the development of DPPN-based antibiotics and antifungal agents may also be an area of future research. Further studies are also needed to fully understand the mechanism of action of DPPN and its potential as a therapeutic agent.
Conclusion:
In conclusion, DPPN is a unique chemical compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been shown to inhibit protein kinase C, making it a potential target for the development of anticancer drugs. While there are several advantages to the use of DPPN, its low solubility in water may limit its use in aqueous environments. Further studies are needed to fully understand the potential of DPPN as a therapeutic agent.
Méthodes De Synthèse
DPPN can be synthesized by a multistep process involving the reaction of 2-bromoacetophenone with 4-pyridinemethanol to yield 4-bromomethylacetophenone. This intermediate is then reacted with indole-3-carboxaldehyde to yield the desired product, DPPN. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DPPN has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been studied for its ability to inhibit protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. This makes DPPN a potential target for the development of anticancer drugs.
Propriétés
Numéro CAS |
151695-32-8 |
|---|---|
Nom du produit |
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile |
Formule moléculaire |
C25H23N3O |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile |
InChI |
InChI=1S/C25H23N3O/c26-16-8-2-7-15-25(19-20-13-17-27-18-14-20)22-11-5-6-12-23(22)28(24(25)29)21-9-3-1-4-10-21/h1,3-6,9-14,17-18H,2,7-8,15,19H2 |
Clé InChI |
DCECKCOPXWHCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
Synonymes |
2,3-dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile 2,3-DPIPN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



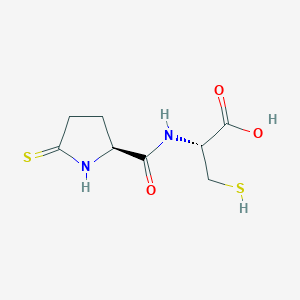
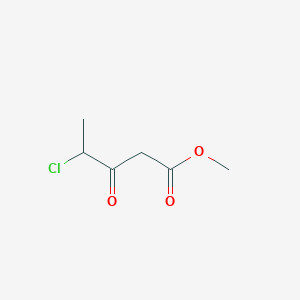
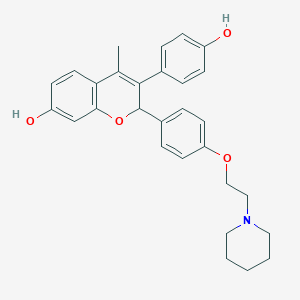
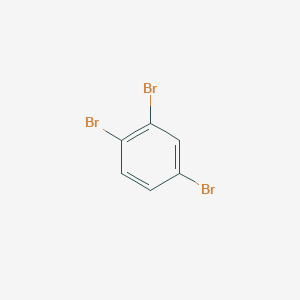
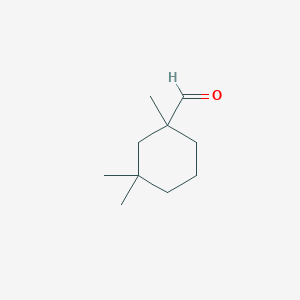
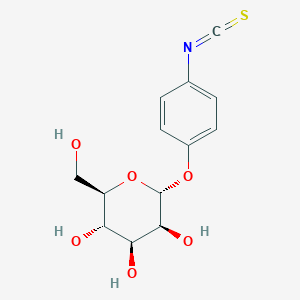
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)
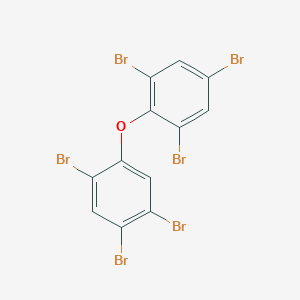
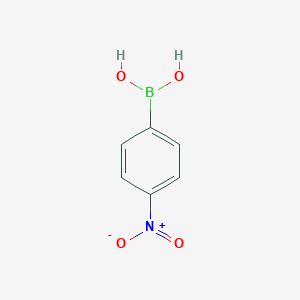
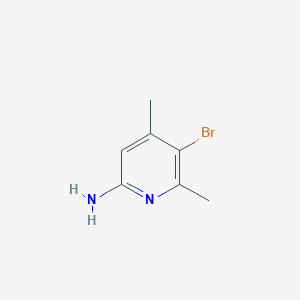
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
